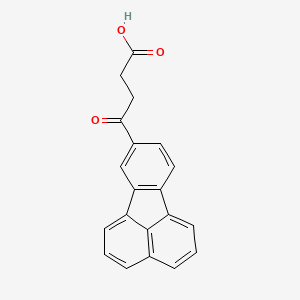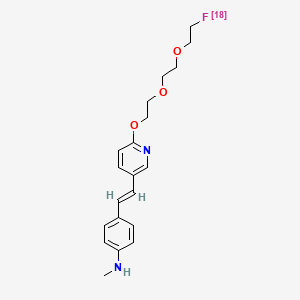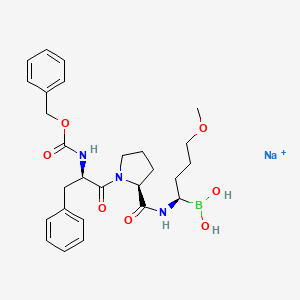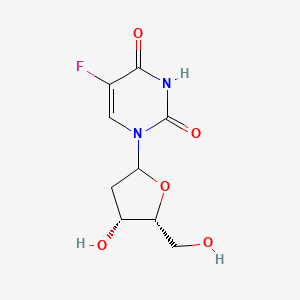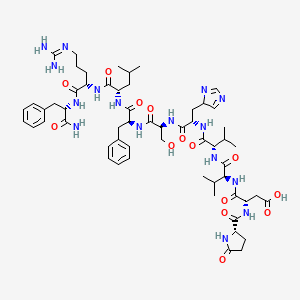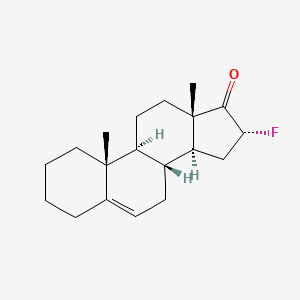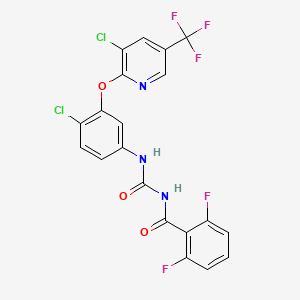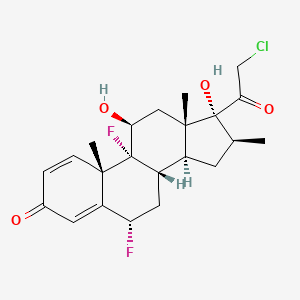
Halobetasol
Übersicht
Beschreibung
Halobetasol is a corticosteroid hormone . It is a highly potent corticosteroid, mainly prescribed in the treatment of severe plaque psoriasis and corticosteroid responsive dermatoses . It is used to help relieve redness, itching, swelling, or other discomfort caused by certain skin conditions . It is also used to treat plaque psoriasis .
Synthesis Analysis
The synthesis of this compound involves complex chemical processes . Lecithin and cholesterol were used as the liposomal carriers for the this compound gel, and Carbopol was used as the gel-forming agent . The liposomal formulation was optimized using the full factorial method .
Molecular Structure Analysis
This compound has a molecular formula of C22H27ClF2O4 . It is structurally related to clobetasol . The InChI representation is InChI=1S/C22H27ClF2O4/c1-11-6-13-14-8-16 (24)15-7-12 (26)4-5-19 (15,2)21 (14,25)17 (27)9-20 (13,3)22 (11,29)18 (28)10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21-,22-/m0/s1 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 428.9 g/mol . It is a white crystalline powder insoluble in water . Each gram of this compound propionate cream 0.05% (w/w) contains 0.5 mg of this compound propionate .
Wirkmechanismus
Target of Action
Halobetasol, also known as Ulobetasol, is a synthetic corticosteroid used topically for dermatological purposes . It primarily targets cytoplasmic corticosteroid receptors located in both dermal and intradermal cells .
Mode of Action
This compound interacts with its primary targets, the cytoplasmic corticosteroid receptors, to activate gene expression of anti-inflammatory proteins . This interaction results in the depression of the formation, release, and activity of endogenous chemical mediators of inflammation such as kinins, histamine, liposomal enzymes, and prostaglandins . This is achieved through the induction of phospholipase A2 inhibitory proteins, also known as lipocortins .
Biochemical Pathways
The biochemical pathways affected by this compound involve the inhibition of phospholipase A2, which leads to the sequential inhibition of the release of arachidonic acid . Arachidonic acid is a precursor for the biosynthesis of inflammatory mediators like prostaglandins and leukotrienes . By inhibiting its release, this compound effectively suppresses these inflammatory pathways.
Pharmacokinetics
The pharmacokinetics of this compound involve several factors. The percutaneous absorption of this topical corticosteroid is dependent on factors such as the integrity of the epidermal barrier, the formulation of the drug, and the use of occlusive dressings . Less than 6% of a topically applied dose of this compound enters circulation within 96 hours . Once absorbed, this compound is primarily metabolized in the liver and excreted in urine .
Result of Action
The result of this compound’s action at the molecular and cellular level is the reduction of inflammation and pruritus (itching) in dermatological conditions . This is achieved through its anti-inflammatory, antipruritic, and vasoconstrictive properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the extent of percutaneous absorption, which affects the drug’s bioavailability, can be influenced by the integrity of the skin (intact vs abraded skin), the formulation of the drug, and the use of occlusive dressings . Furthermore, the stability of this compound can be affected by factors such as temperature and pH .
Wissenschaftliche Forschungsanwendungen
Behandlung von Plaque-Psoriasis
Halobetasolpropionat, ein hochpotentes topisches Kortikosteroid, ist wirksam und gut verträglich bei der kurzfristigen Behandlung von Plaque-Psoriasis . Plaque-Psoriasis ist eine komplexe, genetische, chronische, entzündliche Erkrankung, die die Haut betrifft . Die Wirksamkeit von Halobetasolpropionat ist vergleichbar oder günstiger im Vergleich zu anderen hochpotenten Kortikosteroiden .
Kombinationstherapie bei Psoriasis
Topische Kombinationen aus Halobetasolpropionat 0,05 % und anderen Wirkstoffen haben vielversprechende Ergebnisse gezeigt . Dieser Ansatz kann die therapeutische Wirkung verstärken und möglicherweise die mit der Hochdosis- oder Langzeitverwendung von Halobetasol allein verbundenen Nebenwirkungen reduzieren .
Behandlung entzündlicher Hauterkrankungen
Halobetasolpropionat ist ein starkes synthetisches Kortikosteroid, das gegen entzündliche Hauterkrankungen wie Dermatitis, Ekzeme und Psoriasis eingesetzt wird . Es besitzt entzündungshemmende, antiproliferative, immunsuppressive und vasokonstriktive Eigenschaften .
Verbesserung der Hautpenetration
Es wurden Forschungsarbeiten durchgeführt, um die Wirkung verschiedener Hautpenetrationspromotoren auf die Permeation und Retention von Halobetasolpropionat in der menschlichen Haut zu untersuchen . Dies könnte die Wirksamkeit des Medikaments möglicherweise verbessern, indem die Absorption durch die Haut verstärkt wird .
Festkombinationstherapie
Eine Festkombinationslotion, die das potente bis superpotente Kortikosteroid Halobetasolpropionat (HP) und das Retinoid Tazaroten (HP 0,01 %/TAZ 0,045 %) enthält, wurde kürzlich entwickelt . Diese Kombinationstherapie kann potenziell verbesserte therapeutische Vorteile bieten .
Behandlung begrenzter Hauterkrankungen
Aktuelle Richtlinien empfehlen die Erstlinienanwendung von topischen Mitteln wie this compound bei Patienten mit begrenzter Hauterkrankung . Dies wird im Allgemeinen als Erkrankung definiert, die weniger als 10 % der Körperoberfläche betrifft .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClF2O4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHFPXVYPMWYQD-XHIJKXOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60243759 | |
| Record name | Halobetasol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
| Record name | Ulobetasol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00596 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit phospholipase 2 and neutrophil apoptosis and demargination, resulting in decreased formation of arachidonic acid derivatives. They also inhibit NF-Kappa B and other inflammatory transcription factors while promoting anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels. | |
| Record name | Ulobetasol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00596 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
98651-66-2 | |
| Record name | Halobetasol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98651-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Halobetasol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098651662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ulobetasol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00596 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Halobetasol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HALOBETASOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P6159HM7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
200-216 | |
| Record name | Ulobetasol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00596 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does halobetasol propionate exert its anti-inflammatory effects?
A1: this compound propionate is a synthetic topical corticosteroid classified as "superpotent." [] It diffuses across cell membranes and binds to cytoplasmic corticosteroid receptors within dermal and intradermal cells. [] This interaction activates the expression of anti-inflammatory proteins, primarily through the glucocorticoid response element. [] One crucial downstream effect is the induction of phospholipase A2 inhibitory proteins, which prevent the release of arachidonic acid, a precursor to inflammatory mediators like prostaglandins and leukotrienes. [] By reducing the production of these mediators, this compound propionate effectively diminishes inflammation, erythema, and pruritus. []
Q2: Does this compound propionate affect epidermal cell activity?
A2: Yes, this compound propionate, like other glucocorticoids, influences epidermal cell activity. It inhibits fibroblasts from producing collagen and elastin fibers, essential components for maintaining skin tautness, especially during rapid growth. [] This inhibition can lead to a lack of structural support, potentially causing dermal and epidermal tearing, a risk factor for striae formation. []
Q3: What is the molecular formula and weight of this compound propionate?
A3: The molecular formula for this compound propionate is C25H31ClO6F, and its molecular weight is 484.95 g/mol.
Q4: What is known about the compatibility of this compound propionate with other topical agents?
A4: this compound propionate has demonstrated compatibility with certain topical agents. Notably, it remains stable when mixed with calcipotriene, another common psoriasis treatment, for up to two weeks. [] This compatibility allows for the combined use of these agents, potentially offering enhanced therapeutic benefits. [] Conversely, mixing calcipotriene with some other topical preparations can lead to its inactivation, highlighting the importance of careful formulation considerations. []
Q5: Has this compound propionate shown compatibility with ammonium lactate, and what are the potential benefits?
A5: Research indicates that this compound propionate is compatible with ammonium lactate. [] Importantly, ammonium lactate has shown promise in preventing or reducing cutaneous atrophy, a potential side effect of topical corticosteroid use. [] This protective effect is attributed to ammonium lactate's ability to preserve dermal ground substance and mitigate steroid-induced epidermal thinning. [] Consequently, combining this compound propionate with ammonium lactate may offer a strategy to maintain treatment efficacy while potentially mitigating this adverse effect. []
Q6: How does the chemical structure of this compound propionate contribute to its potency as a topical corticosteroid?
A6: this compound propionate is classified as an ultra-high potency topical corticosteroid. [] Its structure includes a fluorine atom at the 6α position and a chlorine atom at the 9α position. [] These halogen substitutions, particularly the fluorine at the 6α position, significantly enhance its glucocorticoid receptor binding affinity and, consequently, its potency compared to other corticosteroids. []
Q7: Do different formulations of this compound propionate exhibit varying potencies?
A7: The vehicle used in a topical formulation significantly influences the potency of this compound propionate. [] Highly occlusive vehicles, like ointments, enhance its percutaneous absorption by increasing stratum corneum hydration. [] This enhanced absorption leads to a higher concentration of the drug reaching target cells, thereby increasing its potency compared to less occlusive vehicles like creams or lotions. []
Q8: Are there formulation strategies to improve the delivery and efficacy of this compound propionate?
A8: Yes, novel formulation strategies using polymeric emulsion technology have been explored to enhance the delivery and efficacy of this compound propionate. [] This technology allows for the uniform delivery of optimally sized drug particles onto the skin surface. [, ] The polymeric matrix and emulsion in these formulations not only keep the skin hydrated but also facilitate more efficient delivery of this compound propionate into the epidermis. [, ]
Q9: How does this compound propionate lotion compare to this compound propionate cream in terms of hydration?
A9: A double-blinded study comparing this compound propionate 0.05% lotion to this compound propionate 0.05% cream revealed that the lotion provided superior skin hydration. [] This difference is attributed to the formulation characteristics of the lotion, which led to a faster onset and higher level of moisturization compared to the cream. [] Notably, neither formulation demonstrated significant occlusive properties. [] This finding suggests that the enhanced hydration observed with the lotion is likely due to its formulation components rather than an occlusive effect. []
Q10: Does topical application of this compound propionate lead to systemic absorption?
A10: While topical application primarily targets localized areas, studies indicate that a small amount of this compound propionate can enter systemic circulation. [] Research suggests that less than 6% of the applied dose reaches the bloodstream within 96 hours of application. [] The extent of absorption may vary depending on factors such as the area of application, the condition of the skin barrier, and the type of vehicle used in the formulation. []
Q11: What is the efficacy of this compound propionate in treating plaque psoriasis compared to other topical corticosteroids?
A12: Clinical trials have consistently demonstrated the efficacy of this compound propionate in treating plaque psoriasis. [, , , , , , , ] In a multicenter, randomized, double-blind study, this compound propionate 0.01% lotion proved statistically superior to vehicle in reducing psoriasis severity, as measured by the Investigator's Global Assessment (IGA) score. [] This improvement was observed as early as week 2 and sustained throughout the 8-week treatment period. [] Furthermore, this compound propionate 0.01% lotion demonstrated comparable efficacy to a higher concentration, this compound propionate 0.05% cream, in achieving treatment success, reducing psoriasis signs (erythema, plaque elevation, and scaling), and improving body surface area (BSA) after two weeks of treatment. []
Q12: Has this compound propionate shown effectiveness in treating palmoplantar psoriasis, a particularly challenging form of the disease?
A13: Yes, a recent open-label, investigator-initiated trial investigated the effectiveness of a fixed-combination topical lotion containing this compound propionate 0.01% and tazarotene 0.045% in treating palmoplantar psoriasis. [] Results showed significant improvement in disease severity as assessed by the Palmoplantar Physician Global Assessment score. [] This finding suggests that the combined action of this compound propionate and tazarotene may be beneficial in managing this challenging psoriasis subtype. []
Q13: What analytical techniques are commonly employed for quantifying this compound propionate and its potential impurities in pharmaceutical formulations?
A14: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for quantifying this compound propionate and its impurities in various formulations. [, , , , ] The selection of specific columns, mobile phases, and detection wavelengths may vary depending on the desired sensitivity, selectivity, and the complexity of the sample matrix. [, , , , ]
Q14: What parameters are essential for validating analytical methods used to quantify this compound propionate and its impurities?
A15: Analytical methods used for quantifying this compound propionate and its impurities must undergo rigorous validation to ensure accurate and reliable results. [] Key validation parameters include:
- Specificity: The method should be capable of differentiating this compound propionate from other components in the formulation and potential degradation products. []
- Linearity: A linear relationship should exist between the concentration of this compound propionate and the analytical response over a defined concentration range. []
- Accuracy: The method should provide results close to the true value of this compound propionate in the sample. []
- Precision: The method should yield consistent results with minimal variation between repeated measurements. []
- Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of this compound propionate that can be reliably detected and quantified, respectively. []
Q15: Are there alternative topical treatments for psoriasis, and how does this compound propionate compare?
A16: Yes, several alternative topical treatments exist for psoriasis, each with its mechanism of action and potency. [, , , ]
- Calcipotriol (Calcipotriene): This vitamin D analogue inhibits keratinocyte proliferation and promotes differentiation, making it effective in treating plaque psoriasis. [] It is often used in combination with this compound propionate for enhanced efficacy and potentially reduced side effects. []
- Tazarotene: A retinoid that normalizes keratinocyte differentiation and reduces inflammation. [, , , ] It is available in various formulations, including a fixed-dose combination with this compound propionate, which has shown promising results in clinical trials. [, , , ]
- Tacrolimus: A calcineurin inhibitor that suppresses T-cell activation, effectively reducing inflammation. [, ] While effective, tacrolimus may have a slower onset of action compared to this compound propionate. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-4-[(2R,13R)-13-[(5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1672835.png)
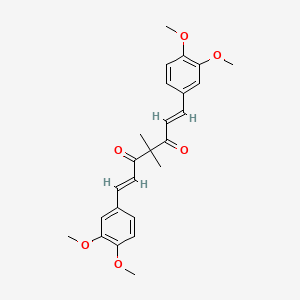
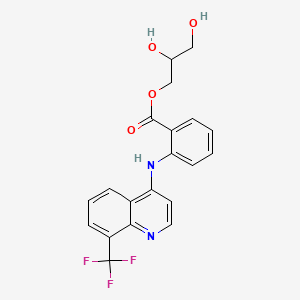
![(7R,10R,11R,12Z,17Z,19Z,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14-trione](/img/structure/B1672841.png)
